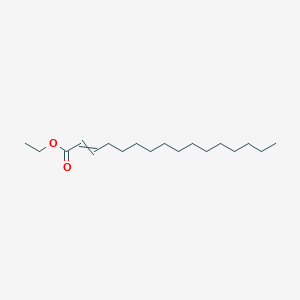
Leukotriene E4-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene E4-d11 is a cysteinyl leukotriene involved in inflammation. It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is formed from the sequential conversion of Leukotriene C4 to Leukotriene D4 and then to Leukotriene E4, which is the final and most stable cysteinyl leukotriene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leukotriene E4-d11 involves the oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This process produces Leukotriene A4, which is then converted to Leukotriene C4 through the addition of glutathione. Leukotriene C4 is subsequently converted to Leukotriene D4 by the removal of a glutamic acid residue, and finally to Leukotriene E4 by the removal of a glycine residue .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes for the synthesis of Leukotriene E4. This method allows for the large-scale production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Leukotriene E4-d11 undergoes various types of chemical reactions, including:
Oxidation: Conversion of arachidonic acid to Leukotriene A4.
Substitution: Addition of glutathione to Leukotriene A4 to form Leukotriene C4.
Hydrolysis: Removal of glutamic acid and glycine residues to form Leukotriene D4 and Leukotriene E4, respectively.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include arachidonic acid, glutathione, and specific enzymes such as arachidonate 5-lipoxygenase. The reactions typically occur under physiological conditions, with the presence of cofactors such as ATP and calcium ions .
Major Products Formed
The major products formed from the reactions involving this compound are Leukotriene A4, Leukotriene C4, Leukotriene D4, and Leukotriene E4 .
Scientific Research Applications
Leukotriene E4-d11 has a wide range of scientific research applications, including:
Mechanism of Action
These receptors include CysLT1 and CysLT2, which mediate various inflammatory responses such as bronchoconstriction, increased vascular permeability, and recruitment of immune cells . The binding of Leukotriene E4-d11 to these receptors activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways .
Comparison with Similar Compounds
Leukotriene E4-d11 is part of the cysteinyl leukotriene family, which also includes Leukotriene C4, Leukotriene D4, and Leukotriene F4. These compounds share similar structures and functions but differ in their specific amino acid substitutions. This compound is unique in its stability and accumulation in biological fluids, making it a valuable biomarker for clinical research .
List of Similar Compounds
- Leukotriene C4
- Leukotriene D4
- Leukotriene F4
- Leukotriene B4 (non-cysteine-containing leukotriene)
Properties
CAS No. |
1356578-40-9 |
|---|---|
Molecular Formula |
C23H37NO5S |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
OTZRAYGBFWZKMX-MPFPFABQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Synonyms |
(5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-Amino-2-carboxyethyl]thio]-5-hydroxy-7,9,11,14-eicosatetraenoic Acid-d11; LTE4-d11; Leukotriene E-d11; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
